molecular formula C24H19BrN2O3 B11643165 (4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone

(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone

Cat. No.: B11643165
M. Wt: 463.3 g/mol
InChI Key: GAKJQOLHAOPVMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS would yield a brominated derivative of the original compound .

Scientific Research Applications

(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone apart is its unique pyrazolo[1,5-C][1,3]benzoxazin core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

(4-bromophenyl)-[2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

InChI

InChI=1S/C24H19BrN2O3/c1-29-18-12-8-15(9-13-18)20-14-21-19-4-2-3-5-22(19)30-24(27(21)26-20)23(28)16-6-10-17(25)11-7-16/h2-13,21,24H,14H2,1H3

InChI Key

GAKJQOLHAOPVMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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